molecular formula C17H19N3O4 B4093872 N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide

Cat. No.: B4093872
M. Wt: 329.35 g/mol
InChI Key: PTCOAHZYZVCBII-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a nitrophenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-6-8-19(9-7-12)14-5-4-13(11-15(14)20(22)23)18-17(21)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCOAHZYZVCBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide can undergo various chemical reactions, including:

  • Reduction

    • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
  • Oxidation

    • The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

    Reduction: Formation of N-[4-(4-methylpiperidin-1-yl)-3-aminophenyl]furan-2-carboxamide.

    Oxidation: Formation of furan-2,3-dione derivatives.

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a biochemical probe due to its unique structure.
  • Medicine

    • Explored for its potential pharmacological properties, including its interaction with biological targets.
  • Industry

    • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its nitrophenyl and piperidine moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide stands out due to the presence of both a nitrophenyl group and a furan ring, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide
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N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]furan-2-carboxamide

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